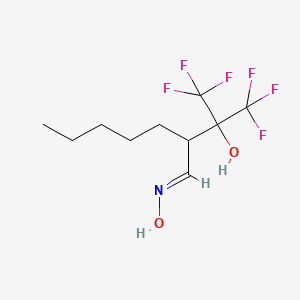![molecular formula C9H20O B14345042 1-[(Butan-2-yl)oxy]pentane CAS No. 92097-03-5](/img/structure/B14345042.png)
1-[(Butan-2-yl)oxy]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Butan-2-yl)oxy]pentane is an organic compound belonging to the class of ethers It is characterized by the presence of an oxygen atom connected to two alkyl groups, specifically a butan-2-yl group and a pentane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)oxy]pentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:
R-O−+R’-X→R-O-R’+X−
In this case, the alkoxide ion is derived from butan-2-ol, and the alkyl halide is 1-bromopentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Butan-2-yl)oxy]pentane undergoes several types of chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxygenated products.
Reduction: Reduction reactions can cleave the ether bond, yielding the corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the ether bond.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butan-2-one and pentan-1-ol.
Reduction: Formation of butan-2-ol and pentane.
Substitution: Formation of butan-2-yl azide or butan-2-yl cyanide.
Aplicaciones Científicas De Investigación
1-[(Butan-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[(Butan-2-yl)oxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in drug discovery or as a chemical reagent.
Comparación Con Compuestos Similares
1-[(Butan-2-yl)oxy]hexane: Similar structure with an additional carbon in the alkyl chain.
1-[(Butan-2-yl)oxy]butane: Shorter alkyl chain compared to 1-[(Butan-2-yl)oxy]pentane.
1-[(Butan-2-yl)oxy]propane: Even shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The balance between the butan-2-yl and pentane groups provides distinct properties that can be leveraged in various scientific and industrial contexts.
Propiedades
Número CAS |
92097-03-5 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
1-butan-2-yloxypentane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-10-9(3)5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
VEFDURUOIUXBMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


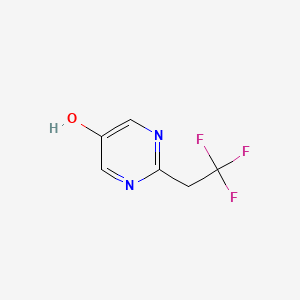
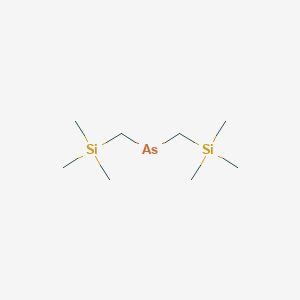
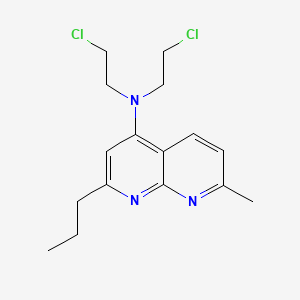
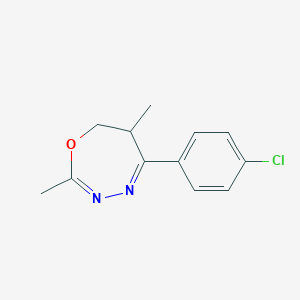

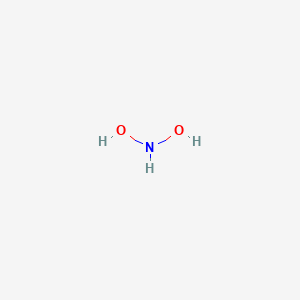
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
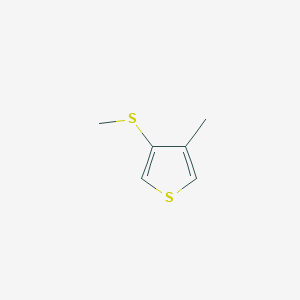
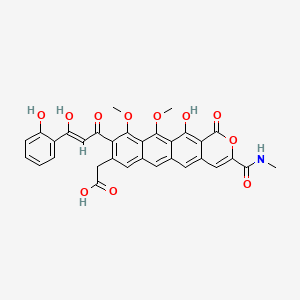
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)


![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
